molecular formula C36H36N2O8S2 B8137365 (2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate)

(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate)

Cat. No.: B8137365
M. Wt: 688.8 g/mol
InChI Key: PHTPIWBYYXLFQD-ACHIHNKUSA-N
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Description

(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) is a complex organic compound characterized by its unique disulfide linkage and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) typically involves the following steps:

    Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two cysteine derivatives. This can be achieved through oxidation reactions using reagents such as iodine or hydrogen peroxide.

    Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during the synthesis.

    Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzyloxycarbonyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Deprotected amino acids.

Scientific Research Applications

(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Studied for its role in disulfide bond formation and stability in proteins.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and peptides. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine, L-alanyl-, bimol. (2→2′)-disulfide: Similar disulfide linkage but different amino acid composition.

    (2R,2’S)-3,3’-Disulfanediylbis(2-{[(benzyloxy)carbonyl]amino}propanoate): Similar structure but different stereochemistry.

Uniqueness

(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) is unique due to its specific stereochemistry and the presence of benzyloxycarbonyl protecting groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

benzyl (2R)-3-[[(2R)-3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O8S2/c39-33(43-21-27-13-5-1-6-14-27)31(37-35(41)45-23-29-17-9-3-10-18-29)25-47-48-26-32(34(40)44-22-28-15-7-2-8-16-28)38-36(42)46-24-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2,(H,37,41)(H,38,42)/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTPIWBYYXLFQD-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CSSCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CSSC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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